Physicochemical properties of 2-chloro-1-ethoxy-3-nitrobenzene
Physicochemical properties of 2-chloro-1-ethoxy-3-nitrobenzene
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-ethoxy-3-nitrobenzene
Introduction
2-Chloro-1-ethoxy-3-nitrobenzene is a substituted aromatic compound of significant interest to researchers in synthetic organic chemistry, materials science, and drug discovery. Its molecular architecture, featuring a trifecta of reactive and modulating functional groups—a chloro atom, an ethoxy group, and a nitro group—positions it as a versatile intermediate for the synthesis of more complex molecular entities. The strategic placement of these groups on the benzene ring dictates its reactivity and physicochemical profile, making a thorough understanding of these properties essential for its effective application.
The electron-withdrawing nature of the nitro group, combined with the directing effects of the chloro and ethoxy substituents, creates a nuanced electronic landscape on the aromatic ring, influencing its susceptibility to further chemical modification, particularly nucleophilic aromatic substitution.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of 2-chloro-1-ethoxy-3-nitrobenzene, offering field-proven insights into its synthesis, spectral characterization, and safe handling. The information presented herein is intended to empower researchers, scientists, and drug development professionals to leverage this compound's unique characteristics in their scientific endeavors.
Molecular and Physicochemical Characteristics
The fundamental properties of a chemical compound are dictated by its structure. For 2-chloro-1-ethoxy-3-nitrobenzene, the interplay between its substituents governs its physical state, solubility, and lipophilicity—critical parameters for designing reaction conditions or predicting pharmacokinetic behavior.
Molecular Structure
The arrangement of atoms in 2-chloro-1-ethoxy-3-nitrobenzene is foundational to its chemical identity and reactivity.
Caption: Molecular structure of 2-chloro-1-ethoxy-3-nitrobenzene.
Core Physicochemical Data
A summary of the key quantitative descriptors for 2-chloro-1-ethoxy-3-nitrobenzene is provided below. These values are essential for laboratory handling, reaction setup, and computational modeling.
| Property | Value | Source |
| IUPAC Name | 2-chloro-1-ethoxy-3-nitrobenzene | N/A |
| CAS Number | 87291-34-7 | [3] |
| Molecular Formula | C₈H₈ClNO₃ | [3] |
| Molecular Weight | 201.61 g/mol | [3][4] |
| Physical State | Oil, may crystallize | [4] |
| Melting Point | 58-60 °C (for the similar isomer 1-(2-chloroethoxy)-3-nitrobenzene) | [4] |
| XLogP3 | 2.8 | [3] |
| Topological Polar Surface Area | 55.1 Ų | [3] |
Note: Some properties are for structurally similar isomers and serve as valuable estimates.
Spectroscopic Profile
Spectroscopic analysis is indispensable for structure verification and purity assessment. The expected spectral characteristics for 2-chloro-1-ethoxy-3-nitrobenzene are detailed below, based on its functional groups and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[5]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons:
-
Aromatic Protons (Ar-H): Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns will depend on the electronic effects of the three different substituents.
-
Ethoxy Methylene Protons (-O-CH₂-): A quartet around δ 4.0-4.3 ppm, coupled to the adjacent methyl protons.
-
Ethoxy Methyl Protons (-CH₃): A triplet around δ 1.3-1.5 ppm, coupled to the adjacent methylene protons.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule:
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly attached to the electron-withdrawing nitro group (C-NO₂) and the electronegative chloro (C-Cl) and oxygen (C-O) atoms will be significantly deshielded (shifted downfield).
-
Ethoxy Carbons: Two signals in the aliphatic region for the methylene (-OCH₂) and methyl (-CH₃) carbons, typically around δ 60-70 ppm and δ 15-20 ppm, respectively.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.[6] For 2-chloro-1-ethoxy-3-nitrobenzene, characteristic absorption bands are expected for:
-
N-O Asymmetric & Symmetric Stretching: Strong bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively, are definitive for the nitro group.
-
C-O-C Stretching: A strong band in the region of 1200-1250 cm⁻¹ (aryl-alkyl ether).
-
C-H Aromatic Stretching: Peaks observed just above 3000 cm⁻¹.
-
C-Cl Stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show:
-
Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight (201.61). The characteristic isotopic pattern for one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio) would be a key identifier.
-
Key Fragments: Fragmentation may involve the loss of the ethoxy group, the nitro group, or other characteristic cleavages of the aromatic ring.
Synthesis and Reactivity
Synthetic Approach: Nucleophilic Aromatic Substitution (SNAr)
A primary method for synthesizing aryl ethers like 2-chloro-1-ethoxy-3-nitrobenzene is through a nucleophilic aromatic substitution (SNAr) reaction.[1] This pathway is viable because the potent electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, stabilizing the negatively charged intermediate (Meisenheimer complex).[2]
A plausible synthetic route involves the reaction of 2,6-dichloro-1-nitrobenzene with sodium ethoxide. The ethoxide ion preferentially displaces one of the chlorine atoms. The choice of which chlorine is displaced is governed by the combined electronic and steric effects of the substituents.
Caption: Synthetic workflow for 2-chloro-1-ethoxy-3-nitrobenzene via SNAr.
Reactivity Insights
-
Role of the Nitro Group: The nitro group is a powerful activating group for SNAr reactions, particularly when positioned ortho or para to the leaving group (the chlorine atom).[1][2] It stabilizes the intermediate Meisenheimer complex through resonance, lowering the activation energy of the reaction.[2]
-
Versatility for Further Synthesis: The resulting molecule is a rich platform for further functionalization. The remaining chloro group can be displaced by other nucleophiles under more forcing conditions or participate in cross-coupling reactions (e.g., Suzuki, Heck). The nitro group can be reduced to an amine, which is a key functional group in many pharmaceuticals, opening up a vast array of subsequent chemical transformations.
Applications in Research and Drug Development
The utility of 2-chloro-1-ethoxy-3-nitrobenzene lies in its role as a versatile building block. Halogenated and nitrated aromatic compounds are prevalent in medicinal chemistry and are components of numerous FDA-approved drugs.[7][8]
-
Scaffold for Bioactive Molecules: The core structure can be elaborated to synthesize libraries of compounds for screening against various biological targets. The reduction of the nitro group to an amine, followed by acylation or alkylation, is a common strategy in drug discovery.[9]
-
Precursor for Heterocyclic Systems: The functional groups present can be used to construct heterocyclic rings, such as benzimidazoles, which are important pharmacophores found in drugs for a wide range of conditions including ulcers, hypertension, and cancer.[8]
-
Role of the Nitro Group in Prodrugs: In some contexts, the nitro group itself can be a functional component of a prodrug. Under the hypoxic (low oxygen) conditions found in solid tumors, nitro groups can be enzymatically reduced to cytotoxic species, making nitroaromatic compounds valuable for developing hypoxia-activated cancer therapies.[10][11]
Experimental Protocols
Adherence to validated protocols is crucial for reproducible results and laboratory safety.
Protocol: Synthesis of 2-Chloro-1-ethoxy-3-nitrobenzene
Causality: This protocol leverages the SNAr mechanism. Ethanol serves as both the solvent and the precursor for the ethoxide nucleophile. The use of a base (sodium metal) is necessary to generate the more nucleophilic ethoxide from ethanol. Refluxing provides the thermal energy required to overcome the activation energy barrier of the reaction.
-
Preparation: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal (1.0 equivalent) to absolute ethanol (a sufficient volume to dissolve the starting material) under an inert atmosphere (e.g., nitrogen). Allow the sodium to react completely to form sodium ethoxide.
-
Addition of Starting Material: Once the sodium has fully dissolved and the solution has cooled, add 2,6-dichloro-1-nitrobenzene (1.0 equivalent) to the flask.
-
Reaction: Heat the mixture to reflux and maintain this temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize any excess base with dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2-chloro-1-ethoxy-3-nitrobenzene.
Protocol: Melting Point Determination
Causality: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range close to the literature value indicates high purity, while a broad and depressed range suggests the presence of impurities.
-
Sample Preparation: Ensure the crystalline sample is completely dry. Place a small amount into a capillary tube, sealed at one end, to a depth of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the apparatus rapidly to about 15-20 °C below the expected melting point.
-
Observation: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
Reporting: Report the melting point as the range T₁ - T₂.
Safety and Handling
Proper handling of chemical reagents is paramount for laboratory safety. Based on data for structurally related compounds, 2-chloro-1-ethoxy-3-nitrobenzene should be handled with care.[3]
-
GHS Hazard Classification:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[13][14]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[14] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
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